Due to its chemical structure containing multiple ether groups, 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is likely miscible with a wide range of polar and non-polar solvents. This characteristic could be valuable in scientific research for dissolving various compounds for further analysis or experimentation. Source: Biosynth, [refer to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol information: ]
Research has shown that 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is present in extracts from Euphorbia characias, a flowering plant. The exact function of this compound within the plant is unknown, but it suggests potential biological activity that could be of interest for further scientific exploration. Source: Biosynth, [refer to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol information: ]
Given the limited current knowledge, further scientific research on 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol could be directed towards:
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol, also known as 2-(2-(2-prop-2-ynyloxy)ethoxy)ethoxy)ethanol, is a complex organic compound with the molecular formula and a molecular weight of approximately 188.22 g/mol. This compound appears as a viscous liquid with a boiling point around 100°C. Its structure features multiple ether linkages, which contribute to its solubility and reactivity in various chemical environments .
Currently, there is no scientific research readily available on the specific mechanism of action of DEGPE in any biological system.
Synthesis of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol typically involves multi-step reactions:
This compound has several applications across different fields:
Interaction studies involving 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol focus on its compatibility with other chemical agents:
Several compounds share structural similarities with 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(2-(Prop-2-ynyloxy)ethanol | C7H12O3 | Fewer ether linkages; simpler structure |
| Ethylene glycol diethyl ether | C6H14O3 | Commonly used solvent; less viscous |
| Propylene glycol methyl ether | C5H12O3 | Lower boiling point; used in personal care products |
The uniqueness of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol lies in its multi-functional ether structure, which provides enhanced solubility and reactivity compared to simpler ethers. This complexity allows it to serve specialized roles in both industrial applications and research settings .
The compound is systematically named 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol under IUPAC guidelines. Its structure consists of a triethylene glycol chain terminated by a hydroxyl group at one end and a propargyl ether group at the other. Common synonyms include:
| Property | Value |
|---|---|
| CAS Registry Number | 208827-90-1 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| SMILES | C#CCOCCOCCO |
| InChI Key | NNWHATPXNWOQKD-UHFFFAOYSA-N |
The compound’s structure features three ethylene glycol repeats (-OCH₂CH₂O-) and a terminal propargyl group (-OCH₂C≡CH). Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals: a singlet at δ 2.5 ppm for the alkyne proton and multiplet signals between δ 3.6–4.1 ppm for ethylene glycol protons. Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands at 3243 cm⁻¹ (C≡C-H stretch) and 1109 cm⁻¹ (C-O-C ether stretch).
The synthesis of propargyl-functionalized polyethylene glycols emerged in the early 2000s alongside advancements in click chemistry. Initial routes involved nucleophilic substitution reactions between propargyl bromide and polyethylene glycol (PEG) precursors under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) was used to deprotonate PEG hydroxyl groups, enabling etherification with propargyl bromide. These methods achieved moderate yields (70–85%) but required rigorous purification to remove unreacted PEG and byproducts like dipropargyl ethers.
By the 2010s, strategies shifted toward heterobifunctional PEG derivatives. A landmark study demonstrated the synthesis of α-hydroxyl-ω-propargyl PEG via sequential modification of PEG diols. Carbodiimide-mediated coupling and protection-deprotection sequences allowed precise control over end-group functionality, enabling applications in bioconjugation. Microwave-assisted propargylation, introduced in 2020, reduced reaction times from hours to minutes while maintaining regioselectivity.
The compound’s propargyl group facilitates CuAAC reactions with azides, forming stable 1,2,3-triazole linkages. This property has been exploited to create:
Shorter-chain derivatives, such as 2-(2-(Prop-2-ynyloxy)ethoxy)ethanol (PEG2-propargyl ether), exhibit reduced hydrophilicity and faster renal clearance compared to the triethylene glycol variant. The additional ethylene glycol unit in 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol enhances water solubility and extends blood circulation time, making it preferable for in vivo applications.
The triethylene glycol chain confers several advantages:
The terminal hydroxyl group allows further derivatization:
Irritant